molecular formula C11H9NS B372805 2-Phenylthiopyridine CAS No. 3111-54-4

2-Phenylthiopyridine

Cat. No.: B372805
CAS No.: 3111-54-4
M. Wt: 187.26g/mol
InChI Key: DWBYVHWWZMMIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylthiopyridine is a heteroaromatic thioether compound with the molecular formula C₁₁H₉NS. It features a sulfur-substituted carbon at the 2-position of the pyridine ring, which is bonded to a phenyl group. This unique structure makes it an interesting compound for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenylthiopyridine can be synthesized through several methods. One common route involves the reaction of 2-bromopyridine with thiophenol in the presence of a base such as cesium carbonate and a copper catalyst in N,N-dimethylformamide at elevated temperatures . The reaction typically proceeds under inert atmosphere conditions to prevent oxidation.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylthiopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

    Cross-Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted phenylthiopyridines.

    Cross-Coupling: New biaryl compounds or other complex structures.

Mechanism of Action

The mechanism of action of 2-Phenylthiopyridine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can coordinate with metal ions, forming stable complexes that can alter the activity of enzymes or other proteins. This coordination chemistry is crucial for its potential biological activities, including its anticancer properties .

Comparison with Similar Compounds

Properties

IUPAC Name

2-phenylsulfanylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NS/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWBYVHWWZMMIOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195566
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Synthesis routes and methods I

Procedure details

A solution of phenyl(trichloromethyl)sulfane (0.25 g, 1.099 mmol) in formamide (16.40 ml) was degassed with nitrogen and treated with 2-chloropyridine (0.114 ml, 1.209 mmol). The reaction solution was heated at 75° C. overnight. GCMS indicates a yield of 62% of 2-(phenylthio)pyridine, and a 22% byproduct of disulfide.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One
Quantity
0.114 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phenyl(trichloromethyl)sulfane (0.25 g, 1.099 mmol) in formamide (16.40 ml), was degassed with nitrogen and treated with 2-bromopyridine (0.115 ml, 1.209 mmol). The reaction solution was heated at 75° C. overnight. Gas Chromatography-Mass Spectrometry (GCMS) indicates a yield of 81% of 2-(phenylthio)pyridine, and a 7% byproduct of disulfide.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
16.4 mL
Type
solvent
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.